molecular formula C8H11N3O4S B14722694 Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate CAS No. 6954-33-2

Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate

Cat. No.: B14722694
CAS No.: 6954-33-2
M. Wt: 245.26 g/mol
InChI Key: YNDYDPYXEQAIMP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group and a sulfanylacetate ester, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a bromoketone with formamidine acetate in liquid ammonia, leading to the formation of the imidazole ring . Subsequent nitration and esterification steps introduce the nitro and ethyl sulfanylacetate groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products

Major products formed from these reactions include amino derivatives, substituted imidazoles, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Metronidazole
  • Tinidazole
  • Nimorazole
  • Dimetridazole
  • Pretomanid
  • Ornidazole
  • Megazol
  • Azanidazole
  • Benznidazole
  • Azomycin

Uniqueness

Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate is unique due to its specific combination of a nitro group and a sulfanylacetate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new therapeutic agents and chemical intermediates .

Properties

CAS No.

6954-33-2

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

ethyl 2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetate

InChI

InChI=1S/C8H11N3O4S/c1-3-15-6(12)4-16-8-7(11(13)14)9-5-10(8)2/h5H,3-4H2,1-2H3

InChI Key

YNDYDPYXEQAIMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(N=CN1C)[N+](=O)[O-]

Origin of Product

United States

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